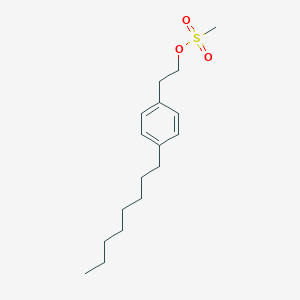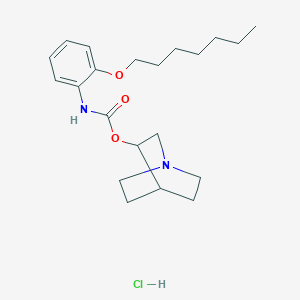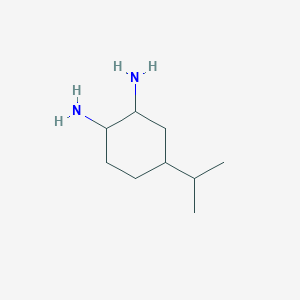
2-ベンゾイル-4-ブロモアニリン
概要
説明
ジアジノン-d10は、安定同位体標識化合物、特にジアジノンの重水素化アナログです。これは、分析化学、特に質量分析において、様々なサンプル中のジアジノンとその代謝物の存在量を定量化する内部標準として一般的に使用されます。 ジアジノン-d10の分子式はC12D10H11N2O3PSであり、分子量は314.41 g/molです .
科学的研究の応用
Diazinon-d10 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Safety and Hazards
作用機序
ジアジノン-d10は、その非重水素化対応物と同様に、アセチルコリンエステラーゼ阻害剤として機能します。この酵素は、神経系における神経伝達物質であるアセチルコリンの分解を担当しています。 アセチルコリンエステラーゼを阻害することによって、ジアジノン-d10はアセチルコリンの蓄積を引き起こし、神経信号の連続的な伝達につながり、神経毒性を引き起こす可能性があります . 主要な分子標的は、ニューロンのシナプス間隙に見られるアセチルコリンエステラーゼ酵素です .
類似化合物の比較
ジアジノン-d10は、クロルピリホス-d10、マラチオン-d10、パラチオン-d10などの類似の有機リン化合物と比較されます。これらの化合物は、アセチルコリンエステラーゼ阻害剤として共通の作用機序を共有していますが、化学構造と毒性プロファイルは異なります。
クロルピリホス-d10: ジアジノン-d10と同様に、クロルピリホス-d10は、分析化学における内部標準として使用されます。
マラチオン-d10: マラチオン-d10は、ジアジノン-d10よりも毒性が低く、異なる農業用途で使用されています.
パラチオン-d10: パラチオン-d10は、ジアジノン-d10よりも毒性が強く、その高い毒性のために、用途が限られています.
ジアジノン-d10の独自性は、ジアジノンの分析のための内部標準として特定の使用にあるため、様々な研究および工業用途において正確で信頼性の高い定量化を提供します。
準備方法
合成経路と反応条件
ジアジノン-d10の合成は、ジアジノン分子に重水素原子を組み込むことから始まります。これは通常、水素原子を重水素に置き換える一連の化学反応によって達成されます。このプロセスは、しばしばエチル基の重水素化から始まり、その後ジアジノン構造に組み込まれます。 反応条件は、通常、重水素化試薬と溶媒を制御された温度と圧力下で使用することを含み、重水素原子の選択的組み込みを保証します .
工業生産方法
ジアジノン-d10の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、重水素化化合物を処理し、高純度と高収率を確保するための特殊な機器の使用が含まれます。 生産は、分析用途に必要な基準を満たすために、厳格な品質管理対策の下で行われます .
化学反応の分析
反応の種類
ジアジノン-d10は、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、環境中での代謝と分解に不可欠です。
一般的な試薬と条件
酸化: ジアジノン-d10は、より毒性の高い代謝物であるジアゾキソン-d10を生成するために酸化することができます。
生成される主な生成物
ジアジノン-d10の化学反応から生成される主な生成物には、ジアゾキソン-d10、ジエチルホスホロチオ酸、およびその他の重水素化代謝物が含まれます。 これらの生成物は、ジアジノンの環境運命と毒性を理解するために分析されることがよくあります .
科学研究への応用
ジアジノン-d10は、化学、生物学、医学、産業の分野で、科学研究において広く使用されています。
類似化合物との比較
Diazinon-d10 is compared with other similar organophosphate compounds, such as chlorpyrifos-d10, malathion-d10, and parathion-d10. These compounds share a common mechanism of action as acetylcholinesterase inhibitors but differ in their chemical structures and toxicological profiles.
Chlorpyrifos-d10: Similar to Diazinon-d10, chlorpyrifos-d10 is used as an internal standard in analytical chemistry.
Malathion-d10: Malathion-d10 is less toxic compared to Diazinon-d10 and is used in different agricultural applications.
Parathion-d10: Parathion-d10 is more toxic than Diazinon-d10 and is used in limited applications due to its high toxicity.
Diazinon-d10’s uniqueness lies in its specific use as an internal standard for diazinon analysis, providing accurate and reliable quantification in various research and industrial applications.
特性
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39859-36-4 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39859-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?
A1: 2-Amino-5-bromobenzophenone serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from 2-amino-5-bromobenzophenone through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















